Sulbenicilina

Descripción general

Descripción

La sulbenicilina es un antibiótico de la penicilina, notable por su uso combinado con dibekacina. Pertenece a la clase de compuestos antibacterianos de β-lactama y se caracteriza por un distintivo anillo de beta-lactama. Este compuesto es crucial en la atención médica primaria por sus potentes propiedades bactericidas y su amplia distribución .

Aplicaciones Científicas De Investigación

La sulbenicilina tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de química y reactividad de beta-lactamas.

Biología: Se utiliza en estudios de mecanismos de resistencia bacteriana y actividad enzimática de beta-lactamasas.

Medicina: Se utiliza en investigación clínica para el tratamiento de infecciones bacterianas, particularmente las causadas por Pseudomonas aeruginosa.

Industria: Se utiliza en el desarrollo de nuevos agentes antibacterianos y en el estudio de sistemas de administración de fármacos

Mecanismo De Acción

La sulbenicilina ejerce sus efectos antibacterianos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a penicilina (PBP) en la membrana celular bacteriana, evitando la reticulación de las cadenas de peptidoglicano, lo cual es esencial para la integridad de la pared celular. Esto conduce a la lisis celular y la muerte de las bacterias. El anillo de beta-lactama es crucial para este mecanismo, ya que imita el sustrato natural de las PBP .

Análisis Bioquímico

Biochemical Properties

Sulbenicillin is characterized by a distinctive beta-lactam ring . This structure plays a significant role in its biochemical reactions, particularly in its interaction with bacterial cell wall synthesis enzymes . The compound inhibits these enzymes, leading to cell destruction . This mechanism is effective against a broad spectrum of bacteria .

Cellular Effects

The primary cellular effect of Sulbenicillin is the inhibition of bacterial cell wall synthesis . This action disrupts the normal processes within the bacterial cell, leading to cell destruction . The impact on cell signaling pathways, gene expression, and cellular metabolism is primarily through this disruption of cell wall synthesis .

Molecular Mechanism

Sulbenicillin exerts its effects at the molecular level through its distinctive beta-lactam ring . This structure allows it to bind to and inhibit the enzymes involved in bacterial cell wall synthesis . The inhibition of these enzymes leads to cell destruction, demonstrating the molecular mechanism of Sulbenicillin .

Temporal Effects in Laboratory Settings

Like other antibiotics, its effects are likely to be time-dependent, with longer exposure times leading to increased bacterial cell destruction .

Dosage Effects in Animal Models

It is generally understood that the effects of antibiotics in animal models can vary with dosage, with higher dosages typically leading to increased bacterial cell destruction .

Metabolic Pathways

As a penicillin antibiotic, it is likely to be involved in pathways related to bacterial cell wall synthesis .

Transport and Distribution

Like other antibiotics, it is likely to be distributed throughout the body via the circulatory system .

Subcellular Localization

Given its mechanism of action, it is likely to be localized at the site of bacterial cell wall synthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La sulbenicilina se sintetiza mediante una serie de reacciones químicas que involucran el anillo de beta-lactama. La ruta sintética típicamente involucra la acilación del ácido 6-aminopenicilánico con cloruro de fenilsulfonilacetilo en condiciones controladas. La reacción se lleva a cabo en un solvente orgánico como el diclorometano, y el producto se purifica mediante cristalización .

Métodos de producción industrial

La producción industrial de this compound implica la síntesis a gran escala utilizando reacciones químicas similares a las del laboratorio. El proceso se optimiza para obtener un mayor rendimiento y pureza, a menudo involucrando reactores de flujo continuo y técnicas de purificación avanzadas como la cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de reacciones

La sulbenicilina se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar sulfoxidos y sulfonas.

Reducción: El compuesto puede reducirse para formar los sulfuros correspondientes.

Sustitución: La this compound puede sufrir reacciones de sustitución nucleofílica, particularmente en el anillo de beta-lactama.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales

Oxidación: Sulfoxidos y sulfonas.

Reducción: Sulfuros.

Sustitución: Diversos derivados sustituidos dependiendo del nucleófilo utilizado.

Comparación Con Compuestos Similares

La sulbenicilina se compara con otros antibióticos de beta-lactama, como:

Penicilina G: La this compound tiene un espectro de actividad más amplio.

Ampicilina: La this compound es más efectiva contra Pseudomonas aeruginosa.

Carbenicilina: La this compound tiene mejor estabilidad y eficacia.

Lista de compuestos similares

- Penicilina G

- Ampicilina

- Carbenicilina

- Ticarcilina

- Piperacilina

La this compound destaca por su uso combinado con dibekacina y su mayor actividad contra ciertas cepas bacterianas .

Propiedades

IUPAC Name |

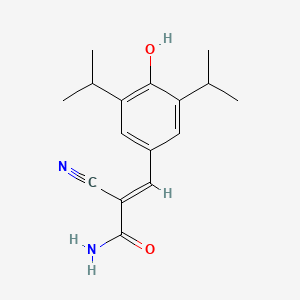

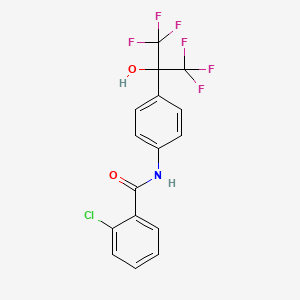

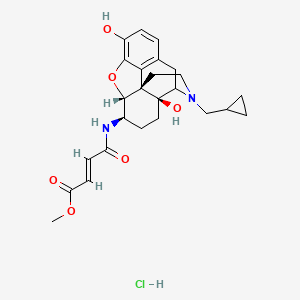

3,3-dimethyl-7-oxo-6-[(2-phenyl-2-sulfoacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O7S2/c1-16(2)11(15(21)22)18-13(20)9(14(18)26-16)17-12(19)10(27(23,24)25)8-6-4-3-5-7-8/h3-7,9-11,14H,1-2H3,(H,17,19)(H,21,22)(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETQIUPBHQNHNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)S(=O)(=O)O)C(=O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40860408 | |

| Record name | 3,3-Dimethyl-7-oxo-6-[2-phenyl(sulfo)acetamido]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40860408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41744-40-5 | |

| Record name | Sulbenicillin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Sulbenicillin exert its antibacterial effect?

A1: Sulbenicillin, like other beta-lactam antibiotics, targets the peptidoglycan layer of bacterial cell walls. [, , ] It inhibits the transpeptidases responsible for peptidoglycan synthesis, leading to cell wall weakening and eventual lysis. [] This process is particularly effective against gram-negative bacteria like Pseudomonas aeruginosa. [, ]

Q2: What is the molecular formula and weight of Sulbenicillin?

A4: While the provided research papers don't explicitly state the molecular formula and weight, they highlight its close structural relation to Carbenicillin, differing only in the acyl side chain. [, ] Sulbenicillin possesses a sulfobenzyl group as its acyl side chain. [, ]

Q3: How stable is Sulbenicillin in biological fluids like bile?

A5: Studies show that Sulbenicillin's stability in bile, particularly human gallbladder bile, is limited, with significant activity loss observed after 3 days of storage. [] Its stability in common duct bile varies, potentially influenced by factors like pH and bile acid concentration. []

Q4: How does the stability of Sulbenicillin compare to other antibiotics like Cefacetrile in bile?

A6: Research indicates that both Sulbenicillin and Cefacetrile exhibit reduced stability in human gallbladder bile after 3 days. [] In common duct bile, their stability is variable, with Cefacetrile's 7th-day activity correlating with bile acid concentration. []

Q5: How is Sulbenicillin administered, and what are its typical serum concentrations?

A7: Sulbenicillin is administered intravenously or intramuscularly. [, , , , ] Following a 2g intramuscular dose, peak plasma levels reach around 53-57 µg/ml after 1 hour. [] Intravenous administration of 5g results in peak serum concentrations of 181 mcg/ml in individuals with normal renal function and 216 mcg/ml in those with impaired renal function. []

Q6: What is the half-life of Sulbenicillin?

A8: The elimination half-life of Sulbenicillin is approximately 1.47-1.62 hours in elderly individuals. [] In individuals with normal renal function, it is around 1.1 hours, while those with impaired renal function exhibit a half-life exceeding 2 hours. []

Q7: How is Sulbenicillin metabolized and excreted?

A9: Sulbenicillin is primarily excreted unchanged in the urine, with approximately 77.72% of the dose recovered in urine over 12 hours. [] Its major metabolite is α-sulfobenzylpenicilloic acid, found in urine at levels usually below 5% of the administered dose. []

Q8: How well does Sulbenicillin penetrate into bronchial secretions?

A10: Sulbenicillin achieves therapeutically relevant concentrations in bronchial secretions, with a mean peak concentration of 3.60 µg/ml observed 4 hours post-administration. [] This characteristic makes it suitable for treating respiratory tract infections. []

Q9: Does Sulbenicillin cross the placental barrier?

A11: Yes, Sulbenicillin crosses the placental barrier, achieving detectable concentrations in umbilical cord blood and amniotic fluid. [] Following a 2,000 mg intramuscular dose, the highest umbilical cord blood concentrations (approximately 25 micrograms/ml) were reached between 1 and 3 hours post-administration. []

Q10: Does Sulbenicillin penetrate the cerebrospinal fluid?

A12: Research suggests that Sulbenicillin's penetration into cerebrospinal fluid is limited, making it potentially insufficient for treating intracranial infections when administered systemically alone. []

Q11: What types of infections is Sulbenicillin effective against?

A13: Sulbenicillin demonstrates efficacy against various infections, including those caused by Pseudomonas aeruginosa, Klebsiella, and pencillinase-producing staphylococci. [] It is particularly valuable for treating respiratory tract infections, urinary tract infections, and biliary tract infections. [, , , , , ]

Q12: Is Sulbenicillin effective against mucoid and non-mucoid strains of Pseudomonas aeruginosa?

A14: Yes, Sulbenicillin exhibits in vitro antibacterial activity against both mucoid and non-mucoid strains of Pseudomonas aeruginosa. [] Notably, it shows superior activity compared to Carbenicillin against these strains. []

Q13: Are there bacterial strains resistant to Sulbenicillin?

A16: Yes, bacterial resistance to Sulbenicillin has been observed. [, ] Some strains of Pseudomonas aeruginosa display resistance to Sulbenicillin, which can also impact the effectiveness of SCE-129, a related antibiotic. []

Q14: Does resistance to Sulbenicillin confer cross-resistance to other antibiotics?

A17: Cross-resistance between Sulbenicillin and Carbenicillin has been observed, particularly in strains of Escherichia coli carrying R plasmids encoding beta-lactamases. [] This cross-resistance is attributed to the structural similarities between these two penicillins. []

Q15: What are the potential toxic effects of Sulbenicillin?

A18: While generally well-tolerated, Sulbenicillin can cause side effects like other penicillins. [, ] In some cases, it may lead to a decrease in red blood cell count and hemoglobin content. [] Transient elevations in liver enzymes have also been observed. []

Q16: Are there significant differences in the toxicity of Sulbenicillin across different species?

A19: Yes, significant species differences in Sulbenicillin toxicity exist. [] Notably, dogs exhibit higher biliary excretion and liver accumulation of Sulbenicillin, making them more susceptible to hepatotoxicity compared to other species like rats, monkeys, and humans. []

Q17: How does Sulbenicillin interact with other antibiotics like Gentamicin?

A20: Studies on the combined administration of Sulbenicillin and Gentamicin in rats revealed alterations in pharmacokinetic parameters. [] Pretreatment with Gentamicin shortened Sulbenicillin's serum half-life, while post-treatment prolonged it. [] These interactions highlight the importance of careful dosage adjustments when combining these antibiotics. []

Q18: Does Sulbenicillin affect platelet function?

A21: Yes, Sulbenicillin, like Carbenicillin, can inhibit platelet aggregation and the release reaction. [] Interestingly, its major metabolite, α-sulfobenzylpenicilloic acid, exhibits a more potent inhibitory effect on platelet function. []

Q19: What analytical techniques are used to study and quantify Sulbenicillin?

A22: Various analytical methods, including high-performance liquid chromatography (HPLC) [, , ], liquid chromatography-mass spectrometry (LC-MS) [], and microbiological assays [] are employed to characterize, quantify, and monitor Sulbenicillin.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3R,4aR,10aR)-6-methoxy-1-methyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinolin-3-yl]-[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B1681101.png)

![5-Thiazolecarboxamide, 4-methyl-N-[2-[3-(4-morpholinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-(3-pyridinyl)-](/img/structure/B1681106.png)

![9H-Pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B1681109.png)

![2-chloro-N-[(S)-phenyl-[(2S)-piperidin-2-yl]methyl]-3-(trifluoromethyl)benzamide](/img/structure/B1681116.png)